(2-Bromo-3,4-dimethoxybenzyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
(2-bromo-3,4-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-7-4-3-6(5-12-11)8(10)9(7)14-2/h3-4,12H,5,11H2,1-2H3 |
InChI Key |
ZJDMFGBEQTVPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNN)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 3,4 Dimethoxybenzyl Hydrazine
Direct Synthetic Routes to (2-Bromo-3,4-dimethoxybenzyl)hydrazine
Direct synthetic routes to this compound typically involve a sequential process starting with a substituted benzaldehyde (B42025). This strategy focuses on first constructing the brominated aromatic aldehyde core, followed by its conversion to the benzylhydrazine (B1204620) moiety.
The synthesis commences with the formation of the key intermediate, 2-bromo-3,4-dimethoxybenzaldehyde (B137784), from the readily available starting material 3,4-dimethoxybenzaldehyde, also known as veratraldehyde. The mechanism for this transformation is an electrophilic aromatic substitution. nih.gov In this reaction, the electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic attack and directs the incoming electrophile. The methoxy groups guide the substitution to the ortho or para positions. nih.gov
A common laboratory method involves generating the bromine electrophile (bromonium ion, Br+) in situ to avoid handling toxic molecular bromine directly. This can be achieved by using potassium bromate (B103136) (KBrO₃) in the presence of a strong acid like hydrobromic acid (HBr) and a solvent such as glacial acetic acid. nih.gov The veratraldehyde, acting as a nucleophile, attacks the bromonium ion, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity and yield the 2-bromo-4,5-dimethoxybenzaldehyde (B182550) product. nih.gov Note that the numbering of the final product changes due to IUPAC nomenclature rules after the bromine is introduced.
The subsequent formation of the target hydrazine (B178648) derivative is a two-step process. First, the synthesized 2-bromo-3,4-dimethoxybenzaldehyde is condensed with hydrazine, which forms an intermediate known as a hydrazone. This hydrazone must then be reduced to yield the final this compound.
This phase of the synthesis converts the aldehyde functional group of the precursor into the desired benzylhydrazine. The initial step is the formation of 2-bromo-3,4-dimethoxybenzaldehyde hydrazone. This is typically achieved by reacting the aldehyde with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often under reflux conditions in a solvent like ethanol (B145695). smolecule.com The reaction is a nucleophilic addition-elimination at the carbonyl carbon, where the nitrogen of hydrazine attacks the carbonyl group, ultimately eliminating a molecule of water to form the C=N double bond of the hydrazone. smolecule.comlibretexts.org
The crucial second step is the reduction of the C=N double bond of the hydrazone to the N-N single bond of the final hydrazine product. This transformation can be accomplished through several methods:
Catalytic Hydrogenation: This is a widely used method for reducing hydrazones. It involves treating the hydrazone with hydrogen gas in the presence of a transition metal catalyst. Various catalysts are effective, including those based on rhodium, ruthenium, nickel, and palladium. nih.govresearchgate.netacs.orgacs.org
Chemical Reduction: Hydride-based reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice, sometimes used in conjunction with additives or in specific solvents like methanol (B129727) to achieve the reduction of the hydrazone to the corresponding hydrazine. researchgate.netorgsyn.orgrsc.org
| Step | Reaction | Typical Reagents & Conditions | Product Type |
| 1 | Hydrazone Formation | Aldehyde, Hydrazine Hydrate, Ethanol, Reflux | Hydrazone |
| 2 | Hydrazone Reduction | H₂, Metal Catalyst (e.g., Pd, Ni) OR NaBH₄, Methanol | Hydrazine |
Advanced Synthetic Strategies for Hydrazine Derivatives
Advanced strategies for synthesizing benzyl (B1604629) hydrazine scaffolds circumvent the traditional aldehyde-to-hydrazine pathway. These methods focus on the direct functionalization of a C(sp³)–H bond at the benzylic position, offering a more atom-economical and efficient route.
A modern approach to forming C-N bonds is the direct oxidative amination of benzylic C–H bonds. Research has demonstrated the successful synthesis of benzyl hydrazine derivatives by reacting alkylarenes (e.g., substituted toluenes) with dialkyl azodicarboxylates, which serve as the hydrazine source. researchgate.netacs.org This method forges the key C-N bond directly at the benzylic carbon, transforming a methyl group into a hydrazine moiety in a single catalytic step.
A specific and effective catalytic system for the oxidative amination of benzylic C-H bonds utilizes copper(I) oxide (Cu₂O) as the catalyst in conjunction with 1,10-phenanthroline (B135089) (Phen) as a ligand. researchgate.netacs.org This system has been successfully applied to the reaction between various alkylarenes and dialkyl or diphenyl azodicarboxylates. researchgate.net The Cu₂O/Phen system facilitates the challenging C-N bond formation, providing a direct route to N-substituted hydrazides from simple hydrocarbon precursors. researchgate.netacs.org
| Catalyst / Ligand | Reactants | Product | Key Feature |
| Cu₂O / Phenanthroline | Alkylarene, Dialkyl Azodicarboxylate | N-Substituted Benzyl Hydrazide | Direct C(sp³)-H Amination |
Oxidative Amination of Benzylic C-H Bonds for Benzyl Hydrazine Scaffolds
Selective Mono-amination Approaches
A significant advantage of the Cu₂O/Phen-catalyzed oxidative amination is its high degree of selectivity. The reaction consistently yields only mono-amination products, even when multiple C-H bonds are available for reaction. researchgate.netacs.org For instance, both primary benzylic C-H bonds (as in toluene) and secondary benzylic C-H bonds (as in ethylbenzene) undergo amination only once. researchgate.net This selectivity prevents the formation of undesired di-aminated byproducts. The phenanthroline ligand is considered crucial for achieving this selective mono-amination. acs.org This controlled reactivity makes it a powerful tool for the precise synthesis of benzyl hydrazine scaffolds. acs.org
Selective Alkylation of Hydrazine Derivatives via Nitrogen Dianions
A powerful and efficient method for creating substituted hydrazines involves the selective alkylation of hydrazine derivatives through a nitrogen dianion intermediate. organic-chemistry.orgd-nb.info This strategy offers a direct and high-yield approach, often minimizing the need for extensive protective group manipulations that characterize traditional multi-step syntheses. organic-chemistry.org
The methodology typically involves the metalation of a protected hydrazine, such as a Boc-protected phenylhydrazine (B124118) (PhNHNHBoc), using a strong base like n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. organic-chemistry.org This process generates a stable nitrogen dianion, a highly reactive intermediate that can then be selectively alkylated. organic-chemistry.org The significant difference in acidity between the two NH protons in a protected hydrazine allows for controlled alkylation at either nitrogen atom. d-nb.info
This method's versatility is demonstrated by its tolerance for various alkyl halides, including reactive benzyl halides. organic-chemistry.org The reaction rate is influenced by the nature of the leaving group (iodide > bromide > chloride) and the steric bulk of the electrophile. d-nb.info For the synthesis of this compound, this would involve reacting a protected hydrazine dianion with 2-bromo-3,4-dimethoxybenzyl bromide. This polyanion strategy provides a swift and convenient route to multialkylated hydrazine derivatives. organic-chemistry.org
Asymmetric Synthesis of Chiral Hydrazine Derivatives
The synthesis of chiral hydrazines is of significant interest due to their prevalence in pharmaceuticals and as synthetic intermediates. researchgate.netacs.org A primary and efficient route to these enantiomerically enriched compounds is the asymmetric hydrogenation of prochiral hydrazones. acs.orgchemistryviews.org
This transformation is frequently accomplished using transition-metal catalysts. While noble metals such as rhodium, iridium, palladium, and ruthenium have been successfully employed, recent research has focused on developing more sustainable and cost-effective catalysts based on earth-abundant metals like nickel. acs.orgchemistryviews.org Nickel-catalyzed asymmetric hydrogenation of a wide array of aromatic and aliphatic hydrazones has been shown to produce chiral hydrazines in excellent yields and with high enantioselectivities. chemistryviews.orgresearchgate.net For instance, a catalyst system comprising Ni(OAc)₂·4H₂O and a chiral phosphine (B1218219) ligand like (R,R)-QuinoxP* can effectively catalyze the hydrogenation of hydrazones under hydrogen pressure. chemistryviews.org
Another approach is the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones, which provides a general method for accessing chiral fluorinated hydrazines. These methods underscore the importance of transition metal catalysis in the direct and efficient production of optically active hydrazine derivatives from hydrazone precursors. researchgate.net
L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally friendly organocatalyst for various asymmetric transformations. mdpi.comlibretexts.org Termed the "simplest enzyme," proline's bifunctional nature, possessing both a carboxylic acid (acidic) and a secondary amine (basic) site, allows it to catalyze reactions with high stereoselectivity via enamine or iminium catalysis. libretexts.orgwikipedia.org
In the context of chiral hydrazine synthesis, proline has been utilized to create stereogenic centers with high fidelity. A notable example is the organocatalyzed electrophilic amination of pent-4-ynal (B2653755) with a dialkyl azodicarboxylate, promoted by L-proline, to generate enantioenriched α-hydrazino esters. nih.gov This key step establishes the chiral center, which can be carried through subsequent transformations. nih.gov The resulting α-hydrazino esters can then undergo further reactions, such as gold(I)-catalyzed cyclization, to yield complex chiral aza-proline derivatives without loss of stereochemical integrity. nih.gov
Proline catalysis is also effective for aldol (B89426) reactions involving α-acylphosphinates and acetone, leading to α-hydroxyphosphinates with high enantioselectivity for both resulting diastereomers. nih.gov Furthermore, L-proline has been used as a green catalyst in the synthesis of hydrazide derivatives, often under solvent-free grinding conditions, which offers significant advantages in terms of reduced reaction times and increased yields compared to traditional methods. mdpi.com
Related Synthetic Transformations in the Context of Brominated Dimethoxybenzyl Moieties
Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid Hydrazide
The synthesis of 2-bromo-4,5-dimethoxybenzoic acid hydrazide provides a relevant case study for the preparation of a hydrazide functional group on a brominated dimethoxybenzene scaffold. A patented method outlines a multi-step synthesis starting from veratraldehyde (3,4-dimethoxybenzaldehyde). google.com
The synthetic sequence is as follows:
Oxidation: Veratraldehyde is oxidized to veratric acid (3,4-dimethoxybenzoic acid). google.com
Esterification: The resulting acid is converted to its corresponding ethyl or methyl ester. google.com
Bromination: The ester undergoes bromination to introduce a bromine atom at the 2-position, yielding ethyl 2-bromo-4,5-dimethoxybenzoate. google.com
Hydrazinolysis: The final step involves reacting the brominated ester with hydrazine hydrate, which displaces the ester group to form the target 2-bromo-4,5-dimethoxybenzoic acid hydrazide in high yield. google.com
The product is obtained as colorless needles with a melting point of 142-143°C. google.com This established procedure highlights a reliable pathway for converting a brominated dimethoxybenzoyl precursor into its corresponding hydrazide.
Bromination and Demethylation Strategies for Bromophenol Derivatives
The introduction of a bromine atom onto a dimethoxybenzene ring is a key transformation for synthesizing precursors to the target compound. Electrophilic aromatic substitution is the standard mechanism for this reaction. sunankalijaga.org
Several methods have been reported for the bromination of veratraldehyde and its derivatives:
Bromination of Veratraldehyde: 2-Bromo-4,5-dimethoxybenzaldehyde can be synthesized from veratraldehyde using potassium bromate (KBrO₃) as an in situ source of bromine under acidic conditions. sunankalijaga.org This approach avoids the direct use of hazardous liquid bromine. sunankalijaga.org
Bromination of 3,4-Dimethoxybenzoic Acid: This acid can be brominated using elemental bromine in concentrated hydrochloric acid to yield 2-bromo-4,5-dimethoxybenzoic acid. googleapis.com
Bromination of 3,4-Dimethoxytoluene (B46254): A method starting with the more affordable 3,4-dimethoxytoluene involves a directed bromination using a metal bromide, sulfuric acid, and hydrogen peroxide. google.com The resulting 2-bromo-4,5-dimethoxytoluene is then oxidized to 2-bromo-4,5-dimethoxybenzoic acid. google.com
Another crucial intermediate is 2-bromo-4,5-dimethoxybenzyl bromide, which can be synthesized from 3,4-dimethoxytoluene through a one-pot electrophilic bromination of the aromatic ring followed by a free-radical bromination of the benzylic methyl group. google.com
Hydrazinolysis Reactions in Synthesis of Hydrazides and Thiosemicarbazides
Hydrazinolysis is a fundamental and widely used reaction for the synthesis of hydrazides. nih.gov The most common application involves the reaction of an ester with hydrazine or hydrazine hydrate. nih.govoup.com The hydrazide functional group is a potent nucleophile, which makes this conversion efficient. oup.com
This method is broadly applicable, from the synthesis of small molecules like sugar hydrazides from lactones to the preparation of peptide hydrazides. nih.govnih.gov In peptide chemistry, peptide hydrazides are valuable intermediates that can be generated by direct hydrazinolysis of peptides attached to solid-phase resins, such as the Wang resin. nih.gov This allows for the subsequent synthesis of peptide thioesters. nih.gov
The reaction conditions for hydrazinolysis are typically straightforward, often involving heating the ester with hydrazine hydrate, sometimes in the presence of a solvent like ethanol. google.comrsc.org While generally robust, the reaction's compatibility with other functional groups must be considered; for example, benzyl esters may be cleaved under hydrazinolysis conditions intended for methyl or ethyl esters. rsc.org
Incorporation of Dimethoxybenzyl Groups into Heterocyclic Systems
The dimethoxybenzyl group, particularly the 3,4-dimethoxybenzyl and 2,4-dimethoxybenzyl variants, serves as a crucial building block in the synthesis of various heterocyclic compounds. nih.govresearchgate.net These derivatives are prevalent in natural products and are recognized for their wide-ranging pharmaceutical applications. nih.gov The electronic properties of the dimethoxybenzyl moiety can be leveraged to facilitate cyclization reactions and introduce desired functionalities into the target heterocycles.
Research has demonstrated the versatility of dimethoxybenzene derivatives in organic synthesis. nih.gov For instance, the 3,4-dimethoxybenzyl group can be introduced into molecular structures that are precursors to heterocyclic systems. One synthetic route involves the conversion of eugenol, a major component of clove oil, into 3,4-dimethoxybenzaldehyde. This aldehyde can then be reduced to 3,4-dimethoxybenzyl alcohol, which serves as a precursor for further reactions. ijcea.org Halogenation of the alcohol followed by reaction with cyanide yields 3,4-dimethoxybenzyl cyanide, a key intermediate for synthesizing more complex molecules. ijcea.org
The incorporation of dimethoxybenzyl groups is not limited to the synthesis of simple heterocycles. They are also employed in the construction of more complex fused heterocyclic systems, such as imidazo[2,1-b] chemeurope.comnih.govresearchgate.netthiadiazoles, which have shown a broad spectrum of biological activities. researchgate.net The synthesis of these compounds often involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with a phenacyl bromide derivative, which can contain a dimethoxybenzyl substituent. researchgate.net
Furthermore, the 3,4-dimethoxybenzyl group has been utilized as a protective group for thiols, enhancing the solubility and stability of the precursor molecules. This protection is particularly useful in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. researchgate.netsciopen.com The protective group can be cleaved during the monolayer formation process. researchgate.netsciopen.com This strategy highlights the dual role of the dimethoxybenzyl group as both a structural component and a functional protecting group.
Table 1: Examples of Heterocyclic Systems Incorporating Dimethoxybenzyl Groups
| Heterocyclic System | Precursor Containing Dimethoxybenzyl Group | Synthetic Application | Reference |
| Imidazo[2,1-b] chemeurope.comnih.govresearchgate.netthiadiazole | 4-Methoxybenzyl derivatives | Synthesis of potential antileukemic agents | researchgate.net |
| Benzofurans | 2-(2-(Benzyloxy)phenyl)-2-oxazolines | Synthesis of 2-aryl-3-aminobenzofurans | st-andrews.ac.uk |
| Phthalides | 2-(Benzyloxy)-N-butylbenzamides | Synthesis of 3-arylphthalides | st-andrews.ac.uk |
| Thienofurans | 2-(3-(Benzyloxy)thiophen-2-yl)-2-oxazolines | Synthesis of thienofurans | st-andrews.ac.uk |
Hydrazine Hydrate in Deprotection Strategies
Hydrazine hydrate is a widely used reagent in organic synthesis, particularly for the cleavage of N-alkylated phthalimide (B116566) derivatives. chemeurope.com This reaction, a key step in the Gabriel synthesis of primary amines, allows the phthalimide anion to be used as an amine precursor. chemeurope.comresearchgate.net The deprotection process involves the reaction of the phthalimide with hydrazine hydrate, leading to the formation of a stable phthalhydrazide (B32825) byproduct and the desired free amine. chemeurope.comreddit.com
The efficiency of this deprotection method has been demonstrated in the synthesis of various compounds, including 3-amino-4-substituted monocyclic β-lactams. nih.gov In some cases, particularly with aromatic substituents at the C-4 position of the β-lactam ring, the standard procedure requires modification, such as the addition of hydrochloric acid to facilitate the breakdown of a salt that may form with hydrazine. nih.gov
The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. reddit.comresearchgate.net The workup procedure often involves partitioning the reaction mixture between an organic solvent and an aqueous solution of sodium bicarbonate to remove the phthalhydrazide byproduct and any excess hydrazine. reddit.com
While highly effective for phthalimide deprotection, the use of hydrazine hydrate requires careful consideration of the substrate's functional groups. In molecules containing other sensitive moieties, such as amides, the high nucleophilicity of hydrazine could lead to undesired side reactions, like the formation of acid hydrazides. researchgate.net Therefore, optimization of the reaction conditions, including the amount of hydrazine hydrate and the reaction time, is often necessary to achieve selective deprotection. researchgate.net
Table 2: Conditions for Phthalimide Deprotection using Hydrazine Hydrate
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| N-Alkylated Phthalimide Derivatives | Hydrazine hydrate, Methanol, room temperature, 1-2 h; then HCl, Methanol, 5 min; then Methanol, room temperature, 16 h | Primary Amine | High | nih.govresearchgate.net |
| Phthalimide-protected monocyclic β-lactams | Hydrazine hydrate, Methanol, room temperature, 1 h; then addition of concentrated HCl | 3-Amino monocyclic β-lactam | High | nih.gov |
| Phthalimid protected PEG | Aqueous hydrazine (40 eq.), THF, room temperature, 4 h | Hydrophilic amine | 70-85% | rsc.org |
Chemical Reactivity and Transformation Pathways of 2 Bromo 3,4 Dimethoxybenzyl Hydrazine
Reactions Involving the Bromine Moiety
The bromine atom on the benzene (B151609) ring is susceptible to various substitution reactions, typical for aryl halides.
While the bromine atom is generally stable, it can be displaced by strong nucleophiles under specific reaction conditions, a characteristic transformation for aryl halides. smolecule.com
The bromo substituent on the aromatic ring can be replaced by nucleophiles such as sodium azide (B81097) (NaN₃) or potassium thiocyanate (B1210189) (KSCN). smolecule.com This type of nucleophilic aromatic substitution typically requires elevated temperatures or the use of a catalyst to proceed efficiently. The reaction involves the attack of the azide or thiocyanate ion on the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen or carbon-sulfur bond, respectively.
Similar transformations have been documented for other bromo-substituted aromatic compounds. For instance, the reaction of ω-bromoacetophenone derivatives with potassium thiocyanate results in the displacement of the bromide ion to form the corresponding thiocyanate derivative. nih.gov These reactions are fundamental in introducing synthetically useful functional groups onto the aromatic scaffold.
Table 1: Nucleophilic Substitution of the Bromine Moiety
| Reactant | Nucleophile | Potential Product | Reaction Type |
|---|---|---|---|
| (2-Bromo-3,4-dimethoxybenzyl)hydrazine | Sodium Azide (NaN₃) | (2-Azido-3,4-dimethoxybenzyl)hydrazine | Nucleophilic Aromatic Substitution |
| This compound | Potassium Thiocyanate (KSCN) | (2-Thiocyanato-3,4-dimethoxybenzyl)hydrazine | Nucleophilic Aromatic Substitution |
Nucleophilic Substitution Reactions
Reactions of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is a key functional group that imparts a wide range of reactivity to the molecule, including oxidation, reduction, and condensation pathways.
The hydrazine moiety is susceptible to both oxidation and reduction. smolecule.com Oxidation can be achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate, which can lead to the formation of diimide or dinitrogen species depending on the reaction conditions. smolecule.com
A significant transformation pathway involving the hydrazine functional group occurs after its conversion to a hydrazone. In the Wolff-Kishner reduction, a hydrazone formed from an aldehyde or ketone is treated with a strong base (like potassium hydroxide) at high temperatures. libretexts.org This process reduces the original carbonyl group to a methylene (B1212753) group (an alkane) and oxidizes the hydrazine portion to nitrogen gas (N₂), a highly stable molecule. libretexts.org
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones). smolecule.comsmolecule.com This reaction is a type of nucleophilic addition-elimination.
This compound readily reacts with aldehydes or ketones to form the corresponding (2-Bromo-3,4-dimethoxybenzyl)hydrazones. smolecule.com The reaction is typically carried out in an acidic or alcoholic medium. nih.gov The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. libretexts.orgnih.gov
The formation of hydrazones is a robust and widely used reaction in organic synthesis to create stable derivatives and is a foundational step for further transformations like the Wolff-Kishner reduction. libretexts.orgnih.govnih.gov For example, reacting 3-bromo-4-methoxy benzaldehyde (B42025) with hydrazine hydrate (B1144303) yields the corresponding hydrazone. nih.gov
Table 2: Hydrazone Formation via Condensation Reaction
| Hydrazine Reactant | Carbonyl Compound | Resulting Hydrazone Product |
|---|---|---|
| This compound | Aldehyde (R-CHO) | (E/Z)-1-((2-Bromo-3,4-dimethoxybenzyl)amino)-1-(R)imine |
| This compound | Ketone (R-CO-R') | (E/Z)-1-((2-Bromo-3,4-dimethoxybenzyl)amino)-1-(R,R')imine |
| This compound | Acetone | Propan-2-one (2-bromo-3,4-dimethoxybenzyl)hydrazone |
| This compound | Benzaldehyde | (E)-Benzaldehyde (2-bromo-3,4-dimethoxybenzyl)hydrazone |
Formation of Hydrazones
Cyclization Reactions Leading to Heterocyclic Compounds
The hydrazine group of this compound is a binucleophile, making it an ideal candidate for cyclization reactions with 1,3-dielectrophiles to form five-membered rings.
Formation of Pyrazole (B372694) Derivatives
The Knorr pyrazole synthesis and related methods are the most common routes to pyrazoles, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govdergipark.org.trbeilstein-journals.org For this compound, a plausible pathway to a pyrazole derivative would involve its reaction with a 1,3-diketone. The reaction is expected to proceed via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A variety of substituted pyrazoles have been synthesized using different hydrazine derivatives, as illustrated in the following table:
| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Resulting Pyrazole Derivative | Reference |
| Benzylhydrazine (B1204620) | 4-Methyl-β-nitrostyrene and 4-chlorobenzaldehyde | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | orgsyn.org |
| Phenylhydrazine (B124118) | Ethyl acetoacetate | 1,3,5-substituted pyrazoles | nih.gov |
| 4-Bromoaniline (converted to diazonium salt then hydrazine) | 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | Substituted pyrazole | dergipark.org.tr |
Based on these examples, the reaction of this compound with a β-ketoester could lead to the regioselective formation of a pyrazole, where the sterically less hindered nitrogen of the hydrazine would likely initiate the attack. nih.gov
Utility in the Synthesis of Triazole and Thiadiazole Ring Systems
The synthesis of 1,2,4-triazoles can be achieved from hydrazines through various routes. One common method involves the reaction of a hydrazine with an imidate or a similar reagent. For example, a study by Xu et al. (2010) demonstrated the synthesis of 1,5-disubstituted-1,2,4-triazoles by reacting hydrazine hydrochloride salts with oxamide-derived amidine reagents. organic-chemistry.org This method is efficient for both aromatic and aliphatic hydrazines. organic-chemistry.org
Another approach to triazole synthesis involves the cyclization of thiosemicarbazide (B42300) intermediates. nih.gov These intermediates can be prepared from the reaction of a hydrazine with a thiocyanate. The resulting thiosemicarbazide can then be cyclized to form a triazole ring.
The 1,3,4-thiadiazole (B1197879) ring system is also accessible from hydrazine derivatives. A common synthetic route involves the reaction of a hydrazine with a dithiocarbazate or a similar sulfur-containing reagent, followed by cyclization. The synthesis of 2-aryl-5-hydrazino-1,3,4-thiadiazoles has been described, highlighting the utility of hydrazine derivatives in constructing this heterocyclic core. nih.gov
The following table summarizes some synthetic approaches to triazoles and thiadiazoles from hydrazine precursors:
| Heterocycle | Precursors | General Reaction | Reference |
| 1,2,4-Triazole | Hydrazine hydrochloride, Oxamide-derived amidine | Condensation | organic-chemistry.org |
| 1,2,3-Triazole | Substituted benzyl (B1604629) azides, Dimethyl acetylenedicarboxylate | Dipolar cycloaddition | researchgate.net |
| 1,3,4-Thiadiazole | Hydrazine, Carbon disulfide | Cyclization of dithiocarbazate intermediate | jocpr.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Acylation and dehydration | nih.gov |
Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Thiazoles, Oxadiazoles, Triazines, Thiadiazines)
The versatility of hydrazine derivatives extends to the synthesis of a broader range of nitrogen-containing heterocycles. For instance, 1,3,4-oxadiazoles can be synthesized from acid hydrazides, which are themselves derived from hydrazines. The cyclization of N,N'-diacylhydrazines is a key step in this process.
Thiadiazine derivatives can also be prepared. For example, the reaction of a thiosemicarbazide with an α-haloketone can lead to the formation of a 1,3,4-thiadiazine ring. While direct examples using this compound are not available, the general reactivity patterns of hydrazines suggest its potential utility in these syntheses.
Functional Group Interconversions and Derivatization Strategies
The this compound molecule possesses several sites for functional group interconversion and derivatization, which can be exploited to create a library of related compounds.
Formation of Substituted Derivatives
The primary amino group of the hydrazine moiety is the most reactive site for derivatization. It can readily react with electrophiles to form a variety of derivatives. For example, acylation with acid chlorides or anhydrides would yield the corresponding acylhydrazines. These acylhydrazines are valuable intermediates in their own right, for example, in the synthesis of 1,3,4-oxadiazoles.
Reaction with isocyanates or isothiocyanates would lead to the formation of semicarbazides and thiosemicarbazides, respectively. As mentioned earlier, these are key precursors for the synthesis of triazoles and thiadiazoles.
The bromine atom on the aromatic ring also offers a handle for further functionalization, such as through cross-coupling reactions, although the conditions would need to be carefully chosen to avoid side reactions with the hydrazine moiety.
Methods for Multi-substituted Hydrazine Derivatives
This compound serves as a versatile precursor for the synthesis of a variety of multi-substituted hydrazine derivatives. The presence of the hydrazine group allows for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, leading to the construction of both acyclic and cyclic structures. Key transformation pathways include acylation, alkylation, and, most notably, cyclocondensation reactions to form stable heterocyclic rings.
One of the most prominent applications of hydrazine derivatives in organic synthesis is their use in the formation of pyrazole and pyrazolone (B3327878) heterocycles. These reactions typically involve the condensation of the hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.
Knorr Pyrazole Synthesis and Related Cyclocondensations
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles, which involves the reaction of a hydrazine with a β-ketoester or a 1,3-diketone. chemhelpasap.comslideshare.netslideshare.netjk-sci.comresearchgate.net In the context of this compound, this reaction would proceed by an initial condensation of the hydrazine with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization with the second carbonyl group, followed by dehydration, affords the aromatic pyrazole ring. The reaction is typically catalyzed by acid. slideshare.netslideshare.net
The reaction of this compound with a symmetrical 1,3-diketone, such as acetylacetone, would lead to a single pyrazole product. However, the use of an unsymmetrical 1,3-dicarbonyl compound can result in the formation of a mixture of two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial condensation with the substituted or unsubstituted nitrogen of the hydrazine. researchgate.net
A plausible reaction scheme for the synthesis of a multi-substituted pyrazole starting from this compound and a β-ketoester is outlined below:
Scheme 1: Plausible synthesis of a pyrazolone derivative via Knorr-type condensation.
Reactions with α,β-Unsaturated Carbonyl Compounds
Another important route to multi-substituted hydrazine derivatives, specifically pyrazolines, involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (enones). This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. researchgate.netThese pyrazolines can, in some cases, be subsequently oxidized to the corresponding aromatic pyrazoles.
The reaction of this compound with an enone, such as chalcone, would be expected to produce a substituted pyrazoline derivative. The regioselectivity of the initial Michael addition would determine the substitution pattern of the final product.
The following interactive data table summarizes the expected products from the reaction of this compound with various dicarbonyl and unsaturated carbonyl compounds, illustrating the potential for generating diverse multi-substituted hydrazine derivatives.
| Reagent | Product Type | Expected Product Structure |
| Acetylacetone | Pyrazole | 1-(2-Bromo-3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazole |
| Ethyl Acetoacetate | Pyrazolone | 1-(2-Bromo-3,4-dimethoxybenzyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | Pyrazole | 1-(2-Bromo-3,4-dimethoxybenzyl)-3,5-diphenyl-1H-pyrazole |
| Chalcone | Pyrazoline | 1-(2-Bromo-3,4-dimethoxybenzyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |
Other Heterocyclic Systems
Beyond pyrazoles, substituted hydrazines are precursors to a wide array of other heterocyclic systems. For instance, reaction with carbon disulfide can lead to the formation of thiadiazole derivatives. mdpi.comFurthermore, 1,3-dipolar cycloaddition reactions of azides derived from benzylamines with acetylenic compounds can yield triazoles, which can be further transformed upon reaction with hydrazine. nih.govThe reactivity of the hydrazine moiety in this compound opens up pathways to a multitude of complex heterocyclic structures.
Theoretical and Computational Investigations of 2 Bromo 3,4 Dimethoxybenzyl Hydrazine
Quantum Chemical Calculations
Quantum chemical calculations are computational methods used to investigate the electronic structure and properties of molecules. nih.gov These theoretical approaches are essential for understanding molecular behavior at the atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. indexcopernicus.comresearchgate.net It is often employed to predict molecular properties with a good balance of accuracy and computational cost. epstem.net
Molecular Geometry Optimization
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, low-energy conformation of the molecule. The process involves calculating bond lengths, bond angles, and dihedral angles. indexcopernicus.comresearchgate.net Without specific studies on (2-Bromo-3,4-dimethoxybenzyl)hydrazine, no data table for its optimized geometric parameters can be provided.
Vibrational Frequencies and Spectroscopic Analysis (FT-IR, Raman, NMR, UV-Vis)
Theoretical vibrational frequency calculations are used to predict the infrared (FT-IR) and Raman spectra of a molecule. researchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra. Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov A comparison between theoretical and experimental spectra helps to confirm the molecular structure. As no experimental or theoretical spectra for this compound are available, a data table cannot be generated.
Thermodynamic Properties (∆H, ∆S, ∆G)
From the results of vibrational frequency calculations, it is possible to determine various thermodynamic properties of a molecule at a given temperature. nasa.govdtic.mil These properties include the enthalpy (∆H), entropy (∆S), and Gibbs free energy (∆G). rsc.org These values are crucial for understanding the stability and reactivity of a compound. Specific thermodynamic data for this compound are not available.
Comparison of Theoretical and Experimental Data
A critical step in computational chemistry is the validation of theoretical results by comparing them with experimental data. researchgate.net For instance, calculated bond lengths and angles can be compared with data from X-ray crystallography nih.gov, and theoretical spectra (IR, Raman, NMR, UV-Vis) can be compared with those obtained experimentally. This comparison confirms the accuracy of the computational model. No such comparative data exists for the target compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity, chemical stability, and the charge transfer characteristics within a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity. researchgate.net Without specific calculations, the HOMO-LUMO energies and the resulting energy gap for this compound cannot be provided.
HOMO-LUMO Gap Determination
The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a fundamental aspect of computational quantum chemistry. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a higher polarizability and a greater ease of undergoing chemical reactions. Conversely, a large HOMO-LUMO gap is indicative of a more stable and less reactive molecule. For a molecule like this compound, the analysis would reveal its predisposition to donate or accept electrons, providing insights into its potential role in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure would further identify the regions most likely to be involved in electron transfer. For instance, in similar hydrazine (B178648) derivatives, the HOMO is often located on the hydrazine moiety, indicating its electron-donating capability, while the LUMO may be distributed over the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict the sites of electrophilic and nucleophilic attack. The MEP map is typically colored to represent different potential values, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.
For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the hydrazine group and the oxygen atoms of the methoxy (B1213986) groups due to the presence of lone pairs of electrons. These regions would be the most probable sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydrazine group and the aromatic ring would likely exhibit positive potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. This method investigates electron delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by second-order perturbation theory, with larger interaction energies indicating more significant delocalization.
In the case of this compound, NBO analysis would quantify the nature of the chemical bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the charge transfer interactions within the molecule. It would reveal the extent of conjugation between the aromatic ring and the hydrazine moiety, as well as the hyperconjugative interactions involving the methoxy groups. This analysis provides a deeper understanding of the electronic factors contributing to the molecule's stability and reactivity.
Electrophilicity-based Charge Transfer (ECT) Analysis
While a specific "Electrophilicity-based Charge Transfer (ECT) Analysis" is not a standard named method in computational chemistry literature in the same way as NBO or MEP, the concept is central to understanding chemical reactivity. This analysis would likely involve the calculation of global and local electrophilicity and nucleophilicity indices derived from conceptual Density Functional Theory (DFT). These indices help in quantifying the ability of a molecule to accept or donate electrons.
Mulliken and Natural Charge Analysis
Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom in a molecule. These charges provide insight into the distribution of electrons and the polarity of chemical bonds. While the Mulliken method is one of the oldest and simplest, it is known to be highly dependent on the basis set used in the calculation. Natural Population Analysis, which is part of the NBO package, is generally considered more robust and less basis-set dependent, providing a more reliable description of the electron distribution based on the Lewis structure.
For this compound, these analyses would assign numerical values for the charge on each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for parameterizing molecular mechanics force fields used in molecular dynamics simulations. Generally, electronegative atoms like oxygen, nitrogen, and bromine would be expected to have negative charges, while hydrogen and carbon atoms would have varying degrees of positive charge.
Fukui Analysis for Nucleophilic and Electrophilic Interactions
Fukui function analysis is a powerful tool within conceptual DFT for identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. The sites with the highest values of the Fukui function for nucleophilic attack (f+) are most susceptible to attack by a nucleophile, while sites with the highest values for electrophilic attack (f-) are most susceptible to attack by an electrophile.
In this compound, Fukui analysis would pinpoint the specific atoms most likely to participate in chemical reactions. This detailed reactivity map is invaluable for predicting the regioselectivity of reactions involving this compound.
Non-Linear Optical Properties
The study of non-linear optical (NLO) properties involves investigating how a material's optical properties, such as its refractive index and absorption coefficient, change with the intensity of incident light. Molecules with significant NLO properties often possess a large dipole moment, extended π-conjugation, and strong intramolecular charge transfer from an electron-donating group to an electron-accepting group. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
For this compound, the presence of the electron-donating hydrazine and methoxy groups attached to the π-system of the benzene (B151609) ring suggests potential for NLO activity. Computational analysis would quantify the magnitude of the hyperpolarizability, providing an indication of its potential for use in NLO materials and devices.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.
As of the current available scientific literature, no specific molecular docking studies have been published for the compound this compound. While computational studies and molecular docking analyses are common for hydrazine derivatives in the exploration of their potential biological activities, research focusing explicitly on the binding patterns of this compound with enzyme active sites or other biological targets is not present in the public domain.
General molecular docking studies on related hydrazine or hydrazone derivatives often reveal key interaction patterns. For instance, research on other novel hydrazone derivatives has highlighted the importance of hydrogen bonding and π-interactions with the active sites of enzymes. tandfonline.comnih.gov Studies on different sets of derivatives have explored their potential as inhibitors for various enzymes, including DNA gyrase and elastase, through detailed computational analysis. johnshopkins.edunih.govresearchgate.net However, without specific studies on this compound, any discussion of its binding affinity, interaction energies, or specific amino acid interactions would be purely speculative.
Therefore, detailed research findings and data tables concerning the binding interactions of this compound are not available.
Research Applications and Broader Context Within Organic and Medicinal Chemistry
Role as a Building Block in Complex Organic Molecule Synthesis
(2-Bromo-3,4-dimethoxybenzyl)hydrazine serves as a versatile building block in the synthesis of more complex molecules. Its utility stems from the reactivity of its distinct functional groups.
The primary reactivity of the hydrazine (B178648) group involves condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. smolecule.comnih.gov This reaction is a fundamental transformation in organic chemistry for creating new carbon-nitrogen double bonds. Hydrazone derivatives are themselves important intermediates and are known to exhibit a range of biological activities. nih.govresearchgate.net
Furthermore, the compound's structure allows for other key reactions:
Nucleophilic Substitution: The bromine atom attached to the aromatic ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups. smolecule.com The reactivity of this bromine is influenced by the electronic effects of the adjacent methoxy (B1213986) groups.
Redox Reactions: The hydrazine moiety can participate in oxidation and reduction reactions, enabling the formation of various derivatives. smolecule.com
N-Arylation: The hydrazine group can be arylated, a common strategy in the synthesis of complex nitrogen-containing compounds. organic-chemistry.org
The dimethoxybenzyl portion of the molecule is also significant. For instance, the related 2,4-dimethoxybenzyl (DMB) group is often used as a protecting group for nitrogen in the synthesis of complex molecules like β-lactams, as it can be selectively removed later in the synthetic sequence. nih.gov The use of hydrazine hydrate (B1144303) for the deprotection of related phthalimido groups further highlights the role of hydrazines in complex synthetic pathways. nih.gov Isomers and related structures, such as (4-Bromo-3-methoxy-benzyl)-hydrazine, are also utilized as intermediates in synthetic organic chemistry. smolecule.com
Investigations as a Biochemical Probe for Enzyme Mechanism Studies
The hydrazine functional group is a key feature in the design of biochemical probes for studying enzyme mechanisms. nih.gov Hydrazine-based probes are particularly useful for activity-based protein profiling (ABPP), a powerful technique to study enzyme function directly in complex biological systems. nih.gov
Research has shown that electron-rich hydrazine probes can covalently target and modify enzymes that have functionally important electron-deficient cofactors or intermediates. nih.gov This interaction can be mechanism-based and directed at the enzyme's active site, making these probes valuable for identifying and characterizing enzyme activity. nih.gov The covalent modification can occur through different chemical pathways, including polar and radical mechanisms. nih.gov
The general principle is that the hydrazine moiety can form covalent bonds with carbonyl groups present in biological molecules, which can lead to the inhibition of enzyme activity. smolecule.com This reactivity makes compounds like this compound and its derivatives potential tools for probing the active sites of certain enzyme classes. For example, derivatives like 2-benzylidenehydrazine-1-carbothioamides have been successfully developed as potent inhibitors of tyrosinase, demonstrating the utility of the hydrazine scaffold in targeting specific enzymes. nih.gov
Importance in the Development of Bioactive Substances in Medicinal Chemistry
The hydrazine scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.gov Hydrazine-containing molecules and their derivatives, such as hydrazones, have been investigated for a wide array of pharmacological activities. nih.govnih.gov
Derivatives of this compound and related compounds are explored for several potential therapeutic applications:
Anticancer Activity: The core structure is related to other bromophenol derivatives that have shown potential anticancer and cytotoxic effects against various cancer cell lines. smolecule.comnih.gov
Antidiabetic Properties: Benzylidenehydrazine derivatives have been synthesized and evaluated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are key targets in managing diabetes. nih.gov Other hydrazine-based compounds have also been identified as potential antidiabetic agents. nih.gov
Analgesic Effects: A closely related compound, 2-bromo-4,5-dimethoxybenzoic acid hydrazide, has been patented as a non-toxic analgesic agent with potency comparable to that of aspirin. google.com
Enzyme Inhibition: Beyond diabetes, hydrazine derivatives have been developed as inhibitors for other enzymes, such as tyrosinase, which is implicated in skin pigmentation disorders. nih.gov
The synthesis of new bioactive substances often involves reacting the hydrazine moiety with various aldehydes and ketones to produce a library of hydrazone derivatives, which can then be screened for biological activity. nih.gov
Contribution to Materials Science for Specialty Chemicals and Polymers
While the primary focus of research on this compound has been in organic synthesis and medicinal chemistry, its structural features suggest potential applications in materials science. An isomer, (4-Bromo-3-methoxy-benzyl)-hydrazine, is noted for its potential use in developing polymers or other materials with specific, desirable functionalities. smolecule.com The presence of a reactive hydrazine group and a modifiable aromatic ring provides handles for polymerization or for incorporation into larger macromolecular structures. This remains an area for future investigation.
Table 1: Summary of Research Applications
| Area of Application | Specific Use or Role of this compound & Derivatives | Supporting Findings |
|---|---|---|
| Organic Synthesis | Versatile building block for complex molecules via condensation and substitution reactions. smolecule.com | Forms hydrazones with carbonyls; bromine atom can be substituted. smolecule.comnih.gov |
| Biochemical Probes | Foundation for activity-based probes to study enzyme mechanisms. nih.gov | Hydrazine moiety covalently targets electron-deficient enzyme active sites. nih.gov |
| Medicinal Chemistry | Scaffold for developing bioactive substances. nih.gov | Derivatives show potential as anticancer, antidiabetic, and analgesic agents. nih.govnih.govgoogle.com |
| Materials Science | Potential monomer for specialty polymers and functional materials. smolecule.com | Structural features allow for incorporation into macromolecular structures. smolecule.com |
Context in the Study of Bromophenol Derivatives
The subject compound can be viewed within the broader chemical class of bromophenol derivatives. Bromophenols are organic compounds containing a phenol (B47542) ring substituted with one or more bromine atoms. wikipedia.org Many are natural products, particularly found in marine algae, and exhibit a wide range of biological activities. nih.gov
The introduction of bromine into a molecular structure is a recognized strategy in drug design. ump.edu.pl Halogenation can significantly alter a molecule's pharmacodynamic and pharmacokinetic properties, often leading to increased therapeutic activity or modified metabolism. ump.edu.pl Research into synthetic bromophenol derivatives has revealed significant potential for developing new drugs. Studies have shown these compounds can possess antioxidant, anticancer, and potent enzyme-inhibiting properties, such as the inhibition of cholinesterase and α-glycosidase. nih.govnih.gov
The specific bromo-substituted dimethoxybenzyl moiety is a recurring structural motif in compounds with significant biological activity. Research on molecules containing this core has yielded promising results:
Anticancer Agents: N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, a compound with a related core, was found to be a potent inhibitor of cell proliferation and tubulin polymerization, making it a target for anticancer research. nih.gov Other related dimethoxybenzyl bromide structures have been used as intermediates in the synthesis of potential anticancer and antibacterial agents. researchgate.net
Analgesics: The compound 2-bromo-4,5-dimethoxybenzoic acid hydrazide, an isomer of a potential derivative of the title compound, was identified as having analgesic properties. google.com
Synthetic Utility: The dimethoxybenzyl (DMB) group is a valuable protecting group in organic synthesis, for example in the creation of monocyclic β-lactams, due to its stability and methods for its selective removal. nih.gov
The consistent appearance of this structural unit in various bioactive compounds underscores its importance as a pharmacophore and a key building block in the design of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
